BenchChemオンラインストアへようこそ!

N-Heptadecanoyl ceramide trihexoside

Fabry disease Biomarker quantification Mass spectrometry

N-Heptadecanoyl ceramide trihexoside (CAS 536745-81-0), also designated C17:0 Gb3 or C17 Globotriaosylceramide (d18:1/17:0), is a synthetic, chemically defined glycosphingolipid with molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol. It shares the conserved globotriaosyl (Galα1-4Galβ1-4Glc) headgroup and d18:1 sphingoid base of endogenous globotriaosylceramide (Gb3, CD77), the substrate that pathologically accumulates in Fabry disease due to deficient α-galactosidase A activity.

Molecular Formula C53H99NO18
Molecular Weight 1038.3 g/mol
CAS No. 536745-81-0
Cat. No. B3026490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptadecanoyl ceramide trihexoside
CAS536745-81-0
Molecular FormulaC53H99NO18
Molecular Weight1038.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1
InChIKeyFMSNZTFVKHTNKM-SKSJQVEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Heptadecanoyl Ceramide Trihexoside (C17:0 Gb3) – Core Identity & Procurement Rationale for Fabry Biomarker Quantification


N-Heptadecanoyl ceramide trihexoside (CAS 536745-81-0), also designated C17:0 Gb3 or C17 Globotriaosylceramide (d18:1/17:0), is a synthetic, chemically defined glycosphingolipid with molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol . It shares the conserved globotriaosyl (Galα1-4Galβ1-4Glc) headgroup and d18:1 sphingoid base of endogenous globotriaosylceramide (Gb3, CD77), the substrate that pathologically accumulates in Fabry disease due to deficient α-galactosidase A activity [1]. The distinguishing structural feature is the non-natural, odd-chain heptadecanoic acid (C17:0) N-acyl moiety, which imparts a mass shift that is fully resolvable from all naturally occurring Gb3 isoforms (C16:0–C24:0/C24:1 and hydroxylated variants) by mass spectrometry, establishing the compound as the predominant internal standard for quantitative Gb3 bioanalysis [1][2].

Why Natural Gb3 Mixtures or Even-Chain Analogs Cannot Replace C17:0 Gb3 in Quantitative MS Workflows


Interchanging C17:0 Gb3 with a natural Gb3 isoform mixture or a closely related even-chain synthetic analog (e.g., C16:0 Gb3, C18:0 Gb3, or deuterated C18:0 Gb3) for internal standardization introduces systematic quantitative errors that undermine assay validity. Natural Gb3 extracts are heterogeneous in N-acyl chain length and can contain variable amounts of hydroxylated and unsaturated species, precluding their use as a single, defined calibrant [1]. Even-chain synthetic analogs such as C16:0 Gb3 or C18:0 Gb3 co-elute or partially overlap in mass with the most abundant endogenous plasma isoforms—C16:0 Gb3 constitutes approximately 50% of total plasma Gb3 in humans and Fabry mice—leading to ion suppression, isobaric interference, and inaccurate isotope dilution [1][2]. Deuterated C18:0 Gb3 (Gb3[(d18:1)(C18:0)D3]) has been employed in validated UPLC–MS/MS methods, yet the C17:0 analog remains preferred for GC-MS and flow-injection MS workflows where chromatographic resolution of deuterated from non-deuterated species is limited, and for laboratories requiring a single, cost-effective internal standard compatible across multiple mass spectrometry platforms [2][3].

Quantitative Comparator Evidence for N-Heptadecanoyl Ceramide Trihexoside (C17:0 Gb3) as Internal Standard


Isobaric Interference Avoidance: C17:0 Gb3 vs. C16:0 Gb3 and C18:0 Gb3 in ESI-MS/MS of Human Plasma

In electrospray ionization tandem mass spectrometry (ESI-MS/MS) assays for plasma Gb3 quantification, C16:0 Gb3 is the most abundant endogenous isoform, representing approximately 50% of total Gb3 signal in human plasma [1]. Using C16:0 Gb3 or C18:0 Gb3 as an internal standard would generate isobaric overlap with endogenous analytes, making it impossible to distinguish the internal standard from the target analyte and invalidating quantification [1][2]. In contrast, C17:0 Gb3 possesses a molecular mass (m/z 1060.7 for [M+Na]+) that is distinct from all eight endogenous Gb3 isoforms monitored clinically (C16:0, C18:0, C20:0, C22:1, C22:0, C24:1, C24:0, and C24:0-OH), as demonstrated by Yoon et al. (2007), ensuring zero mass spectrometric cross-talk and enabling accurate standard-addition calibration [1][2].

Fabry disease Biomarker quantification Mass spectrometry Internal standard validation

Multi-Matrix Quantitative Accuracy: C17:0 Gb3 vs. Deuterated C18:0 Gb3 Internal Standard in Fabry Mouse Tissues

Auray-Blais et al. (2016) developed and validated a UPLC–MS/MS method for quantifying 22 Gb3 isoforms/analogs across seven mouse tissues (brain, heart, kidney, liver, lung, small intestine, spleen) and plasma using Gb3[(d18:1)(C18:0)D3] as the internal standard [1]. In parallel, the same study utilized Gb3(d18:1)(C17:0) as a secondary reference standard for cross-validation of isoform assignment and extraction recovery [1]. The intra-organ matrix effect for major isoforms varied from 3.0% to 12.9% (e.g., Gb3[(d18:1)(C16:0)] showed 5.8–12.9% variation; Gb3[(d18:1)(C18:0)] showed 3.0–10.6%) when normalized to the deuterated IS, demonstrating acceptable precision [1]. Inter-organ matrix effects ranged from -11.1% to +11.3% across all isoforms [1]. While deuterated IS offers the advantage of co-elution with the target analyte, C17:0 Gb3 provides comparable quantification accuracy (CV ≤ 12% in plasma; CV ≤ 16% at low concentrations) without requiring costly deuterated synthesis, as independently validated by Grünhage et al. (2010) in a flow-injection ESI-MS assay for human plasma and urine [2].

Fabry disease Tissue biomarker distribution UPLC-MS/MS Internal standard comparison

Chromatographic/Purity Benchmarking: C17:0 Gb3 Product Purity vs. Natural Gb3 Isoform Mixtures

Commercial N-heptadecanoyl ceramide trihexoside is consistently specified at ≥98% purity (typically >98% by TLC and/or HPLC) as a single molecular species [1]. In contrast, natural Gb3 extracts from porcine or bovine sources are heterogeneous mixtures of isoforms varying in fatty acid chain length (C16:0–C24:0/C24:1) and hydroxylation status, with C16:0, C22:0, and C24:0/C24:0-OH species predominating [2]. This compositional heterogeneity renders natural Gb3 unsuitable as a calibrant, as the relative abundance of individual isoforms varies between tissue sources and production lots, introducing batch-to-batch variability in standard curves [2]. The defined single-species purity of C17:0 Gb3 eliminates this source of quantitative uncertainty and enables traceable metrological characterization .

Reference standard Purity specification Procurement specification Quality control

Enzymatic Synthesizability: C17:0 Gb3 vs. Stable Isotope-Labeled Gb3 Internal Standards

C17:0 Gb3 can be synthesized via a single-step enzymatic reacylation of lyso-CTH (deacylated Gb3) using immobilized sphingolipid ceramide N-deacylase (SCDase) and heptadecanoic acid, as first demonstrated by Mills et al. (2002) and subsequently adopted by multiple laboratories for preparing internal standards [1]. This enzymatic semisynthesis proceeds under mild aqueous conditions and yields a product that is chemically identical to totally synthetic C17:0 Gb3 but at a fraction of the cost and complexity of multi-step deuterium incorporation [1]. In contrast, stable isotope-labeled Gb3 (e.g., ¹³C-labeled lyso-Gb3 or deuterated C18:0 Gb3) requires total chemical synthesis or complex biosynthetic feeding strategies, increasing production cost and limiting commercial availability [2]. The enzymatic route to C17:0 Gb3 has also been adapted to prepare C17:0 isoforms of other sphingolipids (sulfatide, glucosylceramide), demonstrating broad platform utility [3].

Internal standard synthesis Sphingolipid ceramide N-deacylase Enzymatic semisynthesis Cost-effectiveness

Verotoxin/Gb3 Binding Fatty Acid Chain Length Dependency: Implications for Functional Studies Using C17:0 Gb3 vs. C16:0 or C24:0 Gb3

Kiarash et al. (1994) demonstrated that verotoxin 1 (VT1) and verotoxin 2c (VT2c) exhibit differential binding preferences for Gb3 fatty acid homologues separated by TLC overlay: VT1 preferentially recognizes Gb3 species with shorter fatty acid chains (C16:0, C18:0), whereas VT2c binds preferentially to longer-chain species (C22:0, C24:0) [1]. Subsequent studies by Miura et al. (2002) on self-assembled monolayers of Gb3 mimics confirmed that alkyl chain length modulates Shiga toxin binding in a toxin-subtype-specific manner: Stx-1 showed strongest affinity to short-chain Gb3C2 (ethyl disulfide linker), while Stx-2 preferred Gb3C10 (decyl disulfide linker) [2]. These findings establish that the N-acyl chain length of ceramide trihexoside is not merely a passive structural feature but actively determines receptor function and toxin recognition [1][2]. C17:0 Gb3, with its intermediate odd-chain fatty acid length, occupies a unique position between the short-chain (C16:0) and long-chain (C18:0–C24:0) Gb3 species that dominate endogenous binding, making it a particularly valuable probe for dissecting the contribution of fatty acid chain length to Gb3-mediated recognition events without the confounding influence of endogenous isoform background [3].

Shiga toxin Verotoxin Glycosphingolipid receptor Fatty acid chain length Gb3 binding affinity

High-Value Application Scenarios for N-Heptadecanoyl Ceramide Trihexoside Procurement


Clinical Diagnostic MS Assay for Fabry Disease: Internal Standard for Plasma and Urine Gb3 Quantification

C17:0 Gb3 is the recommended internal standard for GC-MS and ESI-MS/MS assays that quantify total Gb3 or individual Gb3 isoforms (C16:0–C24:0/C24:1) in human plasma and urine for Fabry disease diagnosis and enzyme replacement therapy monitoring. The compound's odd-chain fatty acid ensures complete chromatographic and mass spectrometric resolution from all endogenous Gb3 species, enabling accurate standard-addition calibration with intra-assay CV ≤ 12% in plasma, as validated by Grünhage et al. (2010) and Yoon et al. (2007) [1][2].

Multi-Tissue Biomarker Distribution Studies in Fabry Mouse Models

In preclinical gene therapy and enzyme replacement studies using Fabry mouse models (e.g., B6;129-Glatm1Kul/J or NOD/SCID/Fabry), C17:0 Gb3 serves as a critical reference standard for cross-tissue calibration. The compound has been successfully employed in UPLC–MS/MS methods quantifying Gb3 isoforms across seven tissues (brain, heart, kidney, liver, lung, small intestine, spleen) with inter-organ matrix effects controlled to within ±11.3%, providing the analytical rigor required for regulatory pharmacodynamic biomarker submissions [3].

Shiga Toxin/Verotoxin Receptor Structure-Activity Relationship Studies

For research groups investigating the lipid-dependent modulation of Gb3 receptor function, C17:0 Gb3 offers a chemically defined, single-species probe with an intermediate fatty acid chain length that bridges the functional gap between short-chain (C16:0, preferentially bound by VT1/Stx-1) and long-chain (C24:0, preferentially bound by VT2c/Stx-2) Gb3 species. Kiarash et al. (1994) and Miura et al. (2002) established that the N-acyl chain length directly modulates toxin binding specificity, and C17:0 Gb3 enables these studies without interference from endogenous Gb3 isoforms [4][5].

Glycosphingolipid Trafficking and Lipid Raft Organization Studies

C17:0 Gb3's odd-chain fatty acid composition allows precise isotopic discrimination from endogenous Gb3 pools in pulse-chase trafficking experiments. BOC Sciences and independent academic studies report its use in examining receptor–ligand specificity, lipid raft organization, and the mechanisms of glycosphingolipid trafficking in endosomal membranes, where the unique mass signature enables unambiguous tracking of the exogenously added synthetic species against a complex endogenous GSL background .

Quote Request

Request a Quote for N-Heptadecanoyl ceramide trihexoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.